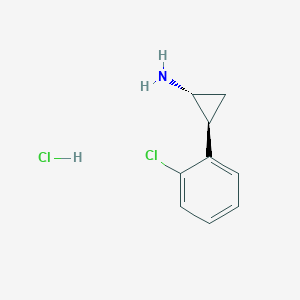

(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride

CAS No.: 1820575-68-5

Cat. No.: VC4282100

Molecular Formula: C9H11Cl2N

Molecular Weight: 204.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820575-68-5 |

|---|---|

| Molecular Formula | C9H11Cl2N |

| Molecular Weight | 204.09 |

| IUPAC Name | (1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H10ClN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9+;/m0./s1 |

| Standard InChI Key | UEADQUZTMDKYMY-DKXTVVGFSA-N |

| SMILES | C1C(C1N)C2=CC=CC=C2Cl.Cl |

Introduction

Structural Characteristics and Stereochemical Significance

The molecular architecture of (1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride combines a rigid cyclopropane ring with electronic influences from the 2-chlorophenyl group. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁Cl₂N |

| Molecular Weight | 204.09 g/mol |

| SMILES Notation | Cl.N[C@@H]1C[C@H]1c2ccc(Cl)cc2 |

| Chirality | (1R,2S) configuration |

| X-Ray Diffraction Pattern | Confirmed trans-configuration |

The cyclopropane ring imposes significant steric strain, while the 2-chlorophenyl group introduces electron-withdrawing effects that modulate electronic density at the amine group. Stereochemical purity is critical, as the (1R,2S) enantiomer exhibits distinct biological interactions compared to its (1S,2R) counterpart .

Synthesis and Manufacturing Processes

Core Cyclopropanation Strategies

The synthesis typically employs asymmetric cyclopropanation reactions to achieve enantiomeric excess. A patented route (EP2644590A1) utilizes:

-

Corey-Chaykovsky Cyclopropanation:

-

Alternative Pathways:

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in methanol, yielding the hydrochloride salt with >98% purity . Critical parameters include:

Physicochemical Properties

| Property | Value |

|---|---|

| Solubility (H₂O) | 12 mg/mL at 25°C |

| Melting Point | 198–202°C (decomposition) |

| pKa (Amine) | 9.2 ± 0.3 |

| LogP (Partition) | 2.1 |

The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating formulation for biological studies . Stability studies indicate degradation <2% under accelerated conditions (40°C/75% RH, 6 months) .

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Comparative Analysis with Structural Analogs

The 2-chlorophenyl group confers optimal steric bulk for receptor engagement, while halide position modulates metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume